molecular formula C16H16ClNO2 B2506038 (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid CAS No. 725253-11-2

(4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid

Cat. No. B2506038
CAS RN: 725253-11-2
M. Wt: 289.76
InChI Key: YLXBJURKSJUYFD-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylboronic acid, which is commonly used in organic synthesis . It contains a chlorophenyl group, a dimethylphenylamino group, and an acetic acid group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as the Suzuki-Miyaura coupling . This method involves the use of boronic acids or esters, palladium catalysts, and organic halides .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chlorophenyl and dimethylphenylamino groups would contribute to the aromaticity of the compound .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the boronic acid or ester group could participate in Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, phenylboronic acids are generally stable and easy to handle .

Scientific Research Applications

Crystallization and Polymorphism

  • Diclofenac Acid Crystallization : Diclofenac acid, a compound structurally similar to (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid, has been studied for its crystallization in two polymorphic forms within the monoclinic system. The molecules in both forms are linked via carboxyl groups, forming centrosymmetric dimers (Castellari & Ottani, 1997).

Chemical Reactions and Transformations

  • Photochemical Study of Transformation Products : A study on the photolytic transformation of diclofenac and its transformation products, which are structurally related to (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid, shows significant insights into the photochemical behavior and transformation pathways of these compounds (Eriksson, Svanfelt & Kronberg, 2010).

Synthesis and Pharmacological Profiles

  • Synthesis of Amino-Substituted Compounds : Research on the synthesis of 5-p-Chlorophenyl-6,6-dimethyl-5,6-dihydro-3H-furano[2,3-d]pyrimidine-4-one and its transformation into amino-substituted pyrimidines provides insights into the chemical synthesis pathways that might be relevant for similar compounds like (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid (Campaigne, Ho & Bradford, 1970).

Pharmacological Activity

  • Activity of Pyrrolizine Derivatives : A study on 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), which is similar in structure to (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid, reveals its inhibitory activity on cyclo-oxygenase and 5-lipoxygenase, suggesting potential pharmacological applications for structurally related compounds (Laufer, Tries, Augustin & Dannhardt, 1994).

Crystal Structure Analysis

  • Analysis of Crystal Structure : The crystal structure of 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, which has some structural similarities, exhibits extensive hydrogen bonding and provides insights into the crystallographic characteristics that could be relevant for (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid (Prayzner, Ojadi, Golen & Williard, 1996).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, phenylboronic acids are known to act as mild Lewis acids .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in organic synthesis and possibly in the development of new materials .

properties

IUPAC Name

2-(4-chlorophenyl)-2-(3,4-dimethylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-10-3-8-14(9-11(10)2)18-15(16(19)20)12-4-6-13(17)7-5-12/h3-9,15,18H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXBJURKSJUYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid

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